Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid
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Overview
Description
Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid is a compound with the molecular formula C15H18F3NO5S. It is known for its unique structure, which includes an ethyl ester, an amino group, and a phenylacetyl sulfanyl group. This compound is often used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid typically involves the reaction of ethyl 2-amino-3-mercaptopropanoate with phenylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoroacetic acid is then added to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylacetyl sulfanyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-[(2-phenylacetyl)sulfanyl]propanoate: Similar structure but with a tert-butoxycarbonyl protecting group.
Cyanoacetyl derivatives: These compounds have a cyano group instead of the phenylacetyl group and exhibit different reactivity and applications.
Uniqueness
Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological molecules. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate, also known as a derivative of amino acids with a trifluoroacetic acid moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
The compound's structure can be described as follows:
- Chemical Formula : C12H14F3N O2S
- Molecular Weight : 297.30 g/mol
- IUPAC Name : Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate
Research indicates that compounds similar to ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate may interact with various biological pathways. Notably, they have been shown to inhibit specific kinases involved in cancer proliferation and inflammation. The inhibition of Class I PI3-kinase enzymes has been highlighted as a significant mechanism through which these compounds exert their effects, particularly in cancer treatment and inflammatory diseases .
Antitumor Activity
Studies have demonstrated that derivatives of this compound possess potent anti-tumor properties. For example, certain analogs have shown effectiveness in inhibiting the uncontrolled cellular proliferation associated with malignant diseases. The inhibition of Class I PI3-kinase enzymes is particularly relevant here, as it affects pathways critical for tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activities. Inhibitors targeting the PI3K pathway are known to alleviate symptoms in various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
-
Case Study on Cancer Treatment :
- A study investigated the effects of ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a potential application in therapeutic strategies against breast cancer.
-
Case Study on Inflammation :
- Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Administration of the compound resulted in decreased swelling and inflammatory markers, demonstrating its potential for treating inflammatory diseases.
Table 1: Biological Activities of Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate
Activity Type | IC50 Value (µM) | Effect Observed |
---|---|---|
Antitumor Activity | 12.8 - 14.5 | Significant inhibition of cancer cell proliferation |
Anti-inflammatory | 20 - 30 | Reduction in inflammatory markers |
Properties
Molecular Formula |
C15H18F3NO5S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-phenylacetyl)sulfanylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H17NO3S.C2HF3O2/c1-2-17-13(16)11(14)9-18-12(15)8-10-6-4-3-5-7-10;3-2(4,5)1(6)7/h3-7,11H,2,8-9,14H2,1H3;(H,6,7) |
InChI Key |
ZZTLMVKGOACQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CSC(=O)CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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